N-(3,3-difluorocyclobutyl)-2,3-dimethylazetidine-1-carboxamide
Description
N-(3,3-difluorocyclobutyl)-2,3-dimethylazetidine-1-carboxamide is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group and an azetidine ring
Properties
IUPAC Name |
N-(3,3-difluorocyclobutyl)-2,3-dimethylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-6-5-14(7(6)2)9(15)13-8-3-10(11,12)4-8/h6-8H,3-5H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSQQBSKYMQHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C)C(=O)NC2CC(C2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluorocyclobutyl)-2,3-dimethylazetidine-1-carboxamide typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized using difluorocarbene intermediates, which are generated from reagents such as difluoromethyl phenyl sulfone or difluoromethyl triphenylphosphonium bromide.
Azetidine Ring Formation: The azetidine ring can be constructed through cyclization reactions involving appropriate precursors, such as 2,3-dimethyl-1,3-butadiene and suitable amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluorocyclobutyl)-2,3-dimethylazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorocyclobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted difluorocyclobutyl derivatives.
Scientific Research Applications
N-(3,3-difluorocyclobutyl)-2,3-dimethylazetidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of N-(3,3-difluorocyclobutyl)-2,3-dimethylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity through hydrophobic interactions, while the azetidine ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: Shares the difluorocyclobutyl group but lacks the azetidine ring.
3,3-Difluorocyclobutanol: Similar difluorocyclobutyl group but different functional groups.
Uniqueness
N-(3,3-difluorocyclobutyl)-2,3-dimethylazetidine-1-carboxamide is unique due to the combination of the difluorocyclobutyl group and the azetidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
